Technical Guide: Synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole
Technical Guide: Synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway for 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2), a versatile fluorogenic compound with applications in biological imaging, drug development, and analytical chemistry.[1] This document provides a comprehensive overview of the synthetic route, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.
Overview of the Synthetic Pathway
The synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole is a multi-step process commencing from commercially available 4-chloro-7-nitro-2,1,3-benzoxadiazole. The pathway involves the formation of a key intermediate, 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), followed by a nucleophilic aromatic substitution to introduce the final amino group.
The logical synthesis progression is as follows:
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Formation of the Benzoxadiazole Core : Starting with a suitable substituted aniline, the 2,1,3-benzoxadiazole ring system is formed. A common commercially available starting material for derivatives of this class is 4-chloro-7-nitro-2,1,3-benzoxadiazole.
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Introduction of the Sulfonyl Group : A sulfonyl chloride group is introduced onto the benzoxadiazole ring, a key step for the subsequent formation of the sulfonamide.
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Formation of the Dimethylaminosulfonyl Group : The sulfonyl chloride intermediate is reacted with dimethylamine to yield the N,N-dimethylaminosulfonyl moiety.
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Introduction of a Leaving Group at the 7-Position : A fluorine atom is typically introduced at the 7-position to facilitate the final amination step. This leads to the formation of the key intermediate, 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F).[2][3]
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Amination : The final step involves the nucleophilic aromatic substitution of the fluorine atom in DBD-F with ammonia to yield the target molecule, 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole.
The overall transformation can be visualized as a multi-step synthetic workflow.
Figure 1: Proposed synthetic pathway for DBD-NH2.
Detailed Experimental Protocols
While a complete, end-to-end experimental protocol for the synthesis of DBD-NH2 is not available in a single source, the following procedures are based on established methods for the synthesis of the key intermediate DBD-F and related compounds.
Step 1: Synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)
The synthesis of DBD-F is a critical step and has been reported in the literature as a precursor for various fluorogenic probes.[2][3] A plausible route to DBD-F starts from 4-chloro-7-nitro-2,1,3-benzoxadiazole, which undergoes chlorosulfonation, amination with dimethylamine, and subsequent halogen exchange.
2.1. Chlorosulfonation of 4-Chloro-7-nitro-2,1,3-benzoxadiazole
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Reaction: 4-Chloro-7-nitro-2,1,3-benzoxadiazole is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position, displacing the nitro group.
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Reagents and Conditions:
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4-Chloro-7-nitro-2,1,3-benzoxadiazole
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Chlorosulfonic acid
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The reaction is typically carried out at elevated temperatures.
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Work-up and Purification: The reaction mixture is carefully quenched with ice, and the precipitated product, 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, is filtered, washed with cold water, and dried.
2.2. Reaction of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole with Dimethylamine
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Reaction: The resulting sulfonyl chloride is reacted with dimethylamine to form the corresponding N,N-dimethylsulfonamide.
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Reagents and Conditions:
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4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole
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Dimethylamine (aqueous solution or gas)
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An inert solvent such as dichloromethane or tetrahydrofuran.
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The reaction is typically run at room temperature or with gentle cooling.
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Work-up and Purification: The reaction mixture is washed with water to remove excess dimethylamine and salts. The organic layer is dried and the solvent evaporated to yield 4-(N,N-dimethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole.
2.3. Halogen Exchange Reaction
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Reaction: The 7-chloro substituent is replaced by a fluorine atom using a suitable fluorinating agent.
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Reagents and Conditions:
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4-(N,N-Dimethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole
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A fluorinating agent such as potassium fluoride.
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A high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Elevated temperatures are required to drive the reaction to completion.
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Work-up and Purification: The reaction mixture is cooled, diluted with water, and the product is extracted with a suitable organic solvent. The crude product is then purified by column chromatography to yield pure 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F).
Step 2: Synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) from DBD-F
The final step involves the nucleophilic aromatic substitution of the fluorine atom of DBD-F with an amino group. The high reactivity of the fluorine atom in DBD-F towards nucleophiles like amines is well-documented.[2][3]
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Reaction: DBD-F is reacted with ammonia to yield DBD-NH2.
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Reagents and Conditions:
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4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)
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Ammonia (aqueous solution or in an organic solvent)
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A polar solvent such as ethanol or acetonitrile.
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The reaction may be carried out at room temperature or with gentle heating to increase the reaction rate.
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Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to afford the final product, 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole.
Figure 2: General experimental workflow for the final amination step.
Quantitative Data
Quantitative data for the synthesis of DBD-NH2 is not extensively reported in a single source. The following table summarizes known data for the key intermediate and related compounds, which can serve as a benchmark for researchers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data | Reference |
| 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | C₆H₂Cl₂N₂O₃S | 253.06 | 86-90 | - | [4] |
| 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) | C₈H₈FN₃O₃S | 245.23 | - | Excitation: ~380 nm, Emission (of thiol derivatives): ~510 nm | [2] |
| 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) | C₈H₉N₄O₃S | 241.25 | - | - | - |
Note: Detailed quantitative data such as reaction yields and specific spectroscopic data for each synthetic step are not consistently available in the cited literature.
Conclusion
The synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole is a feasible multi-step process that relies on the formation and subsequent functionalization of the key intermediate, 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. This guide provides a robust framework for the synthesis, outlining the most probable reaction pathway and providing detailed, albeit inferred, experimental protocols. Researchers and drug development professionals can utilize this information to produce DBD-NH2 for a variety of applications in fluorescence-based assays and as a building block for more complex molecules. Further optimization of each synthetic step may be required to achieve high overall yields.
